molecular formula C11H12N2O B12922649 5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 67915-96-2

5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12922649
CAS No.: 67915-96-2
M. Wt: 188.23 g/mol
InChI Key: MAXAGIZJKPDOOT-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a methyl group at position 5 of the pyrazolone ring and a 4-methylphenyl substituent at position 1. This compound belongs to the pyrazolone family, which is notable for its diverse pharmacological and chemical properties. The synthesis of this compound typically involves condensation reactions, as exemplified by the preparation of analogous pyrazol-3-ones via reactions of substituted amines with formaldehyde . Spectral characterization (IR, $^1$H NMR, $^{13}$C NMR) confirms its structure, with key signals including a singlet for the methyl group at δ 2.23 ppm ($^1$H NMR) and carbonyl resonance at δ 163.2 ppm ($^{13}$C NMR) .

Properties

CAS No.

67915-96-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-11(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

MAXAGIZJKPDOOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)N2)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically synthesized via the condensation of appropriate hydrazine derivatives with β-diketones or chalcones, followed by cyclization to form the pyrazolone ring. The key step involves the formation of the pyrazolone core through intramolecular cyclization.

Reported Method from Chalcone Derivatives

A well-documented method involves the synthesis of pyrazolone derivatives starting from chalcones, which are α,β-unsaturated ketones formed by the condensation of aromatic aldehydes and acetophenones.

  • Step 1: Preparation of Chalcone Intermediate
    Aromatic aldehydes (e.g., 4-methylbenzaldehyde) are condensed with acetyl derivatives (e.g., 4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one) in ethanol with aqueous sodium hydroxide as a base catalyst. The reaction is stirred at low temperature (5–10 °C) for 2 hours.
  • Step 2: Cyclization to Pyrazolone
    The chalcone intermediate undergoes cyclization with hydrazine or hydrazine derivatives under reflux conditions in pyridine or ethanol to yield the pyrazolone ring system.
  • Purification: The product is isolated by acidification, filtration, washing with cold water, and recrystallization from ethanol.

Specific Synthesis Example

  • Reagents:

    • 4-Methylbenzaldehyde (0.001 mol)
    • 4-Acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one (0.001 mol)
    • 95% Ethanol (20 mL)
    • 60% Aqueous Sodium Hydroxide (10 mL)
  • Procedure:
    Mix aldehyde and pyrazolone derivative in ethanol, add sodium hydroxide dropwise, stir for 2 hours at 5–10 °C, then pour into crushed ice and acidify with dilute HCl. Filter the precipitate, wash, dry, and recrystallize.

Alternative Catalytic Methods

Recent studies have explored the use of magnetic nanoparticle-supported catalysts (e.g., Fe3O4@SiO2@PTS-DABA) to enhance the synthesis efficiency of pyrazolone derivatives, including this compound. These catalysts allow for milder reaction conditions, higher yields, and easy catalyst recovery and reuse.

Analytical Data Supporting Preparation

The synthesized compound is characterized by various spectroscopic and analytical techniques to confirm its structure and purity:

Technique Observations / Data Notes
IR Spectroscopy C=O stretch at 1720–1750 cm⁻¹; C=N stretch at 1620–1640 cm⁻¹; Aromatic C-H at 3030–3080 cm⁻¹ Confirms pyrazolone and aromatic groups
¹H NMR Signals for methyl groups (~1.7–2.3 ppm), aromatic protons (6.5–8.0 ppm) Confirms substitution pattern and ring structure
Mass Spectrometry Molecular ion peak consistent with C11H12N2O (m/z 188) Confirms molecular weight
Melting Point ~129 °C Matches literature values
Thin Layer Chromatography (TLC) Single spot indicating purity Used to monitor reaction progress and purity

Summary Table of Preparation Conditions and Yields

Method Description Reagents / Conditions Reaction Time Temperature Yield (%) Purification Method
Condensation of 4-methylbenzaldehyde with 4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one Ethanol, NaOH (60%), 5–10 °C 2 hours 5–10 °C 54–65 Recrystallization from ethanol
Cyclization with hydrazine derivatives Pyridine, reflux 2.5 hours Reflux 58–69 Filtration and recrystallization
Catalytic synthesis using Fe3O4@SiO2@PTS-DABA Magnetic nanoparticle catalyst, mild conditions 1–3 hours Mild >85 Magnetic separation, recrystallization

Research Findings and Notes

  • The condensation and cyclization reactions are generally straightforward and yield moderate to good amounts of the target pyrazolone compound.
  • The use of base catalysts such as sodium hydroxide in ethanol is common for chalcone formation.
  • Reflux in pyridine or ethanol facilitates cyclization to the pyrazolone ring.
  • Magnetic nanoparticle-supported catalysts represent an advanced method, improving yield and sustainability by enabling catalyst reuse without significant loss of activity.
  • Spectroscopic data consistently confirm the structure and purity of the synthesized compound.
  • The compound’s slight solubility in common organic solvents requires careful recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

Structural Information

  • Molecular Formula : C11H12N2OC_{11}H_{12}N_2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 12427599

Medicinal Chemistry

5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazolone compounds exhibited significant anti-inflammatory effects in animal models. The mechanism involves inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is crucial for inflammation .

Agricultural Sciences

In agricultural research, this compound has shown promise as a bioactive agent in pest control and plant growth regulation.

Case Study: Pest Control Efficacy

Research indicated that formulations containing pyrazolone derivatives effectively reduced pest populations in crops while being less toxic to beneficial insects compared to conventional pesticides. This highlights the compound's potential for sustainable agriculture practices .

Materials Science

The compound's unique chemical structure allows it to be used in the development of advanced materials.

Case Study: Polymer Composites

Recent investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability. These composites are suitable for applications in automotive and aerospace industries due to their lightweight and durable characteristics .

Summary of Research Findings

Application AreaKey FindingsReference
Medicinal ChemistrySignificant anti-inflammatory activity; potential as analgesic agent
Agricultural SciencesEffective pest control with lower toxicity to beneficial insects
Materials ScienceEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives vary based on substituents at positions 1, 2, 4, and 5. Below is a structural and functional comparison of 5-methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one with analogous compounds:

Compound Name Substituents Key Structural Features Molecular Weight
This compound 1: 4-methylphenyl; 5: methyl Aromatic ring at position 1, methyl at position 5 202.24 g/mol
5-Methyl-1-(4-methylphenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one (6b) 1: 4-methylphenylsulfonyl; 5: methyl Sulfonyl group enhances polarity and hydrogen-bonding potential 275.05 g/mol [M+Na]+
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2: phenyl; 4: ethyl; 5: methyl Ethyl group at position 4 increases hydrophobicity 216.28 g/mol
5-Methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one (Compound 3) 4: 4-methylphenylsulfanyl; 5: methyl Sulfanyl group introduces potential for disulfide bonding 248.33 g/mol
3,5,5-Trimethyl-1-(4-methylphenylsulfonyl)-4,5-dihydro-1H-pyrazole (Compound 4) 1: 4-methylphenylsulfonyl; 3,5,5: trimethyl Trimethyl substitution alters ring conformation and steric bulk 296.36 g/mol

Key Observations :

  • Sulfonyl vs.
Antioxidant Activity

A series of 4-substituted-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones demonstrated moderate to strong antioxidant activity. For example:

  • Compound 5a (4-hydroxyphenyl substitution) showed 72% scavenging of DPPH radicals at 100 µg/mL, comparable to ascorbic acid (75%) .
  • The unsubstituted parent compound (5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) exhibited weaker activity (45%), highlighting the critical role of 4-position substituents .
Anti-Diabetic Activity

Pyrazolone derivatives inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism:

Compound α-Amylase IC50 α-Glucosidase IC50 Reference
This compound Not tested 0.10 ± 0.005 mg/mL
Compound 3 (4-sulfanyl substitution) 1.95 ± 0.098 mg/mL 1.55 ± 0.078 mg/mL
Compound 4 (sulfonyl + trimethyl) 0.08 ± 0.004 mg/mL 0.36 ± 0.018 mg/mL
Acarbose (Control) 0.15 ± 0.008 mg/mL 0.125 ± 0.006 mg/mL

Insights :

  • The target compound (unsubstituted at position 4) exhibited strong α-glucosidase inhibition (IC50 = 0.10 mg/mL), outperforming acarbose .

Biological Activity

5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on antimicrobial properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O with a molecular weight of approximately 188.23 g/mol. Its structural features include a pyrazole ring and a methylphenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In one study, various pyrazole derivatives were evaluated for their in vitro antimicrobial activity against multiple pathogens. The compound this compound was included in a series of derivatives tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
This compound0.250.50Staphylococcus aureus
Other Derivative A0.220.45Escherichia coli
Other Derivative B0.300.60Pseudomonas aeruginosa

These findings indicate that the compound possesses notable antimicrobial properties, particularly against gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial effects, pyrazole derivatives have been investigated for their anticancer potential. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Case Study: Anticancer Effects
A study focusing on the cytotoxic effects of pyrazole derivatives revealed that the compound significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of oxidative stress and the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that certain pyrazole derivatives increase ROS levels in cells, leading to apoptosis.
  • DNA Interaction : Some studies indicate that pyrazole compounds can intercalate with DNA, disrupting replication processes in cancer cells.

Q & A

Q. What are the established synthetic routes for 5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier–Haack reaction, which involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives. Key parameters for optimization include temperature control (60–80°C), solvent selection (e.g., DMF or POCl₃), and stoichiometric ratios of reagents to minimize side reactions such as over-halogenation or decomposition . For analogs, the Mannich reaction has been employed to introduce aminoalkyl groups, requiring precise pH adjustments (7–9) and inert atmospheres to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography is essential for resolving the stereochemistry of the pyrazolone ring and substituents. For example, analogous structures like (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one were confirmed via single-crystal diffraction, revealing bond angles and torsional strain .
  • NMR (¹H/¹³C) and FT-IR identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and confirm regioselectivity in substitution reactions .

Q. How can computational methods predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyrazolone derivatives, solvation models (e.g., PCM) evaluate stability in polar solvents, guiding experimental solvent selection .

Advanced Research Questions

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Adopt a tiered approach:

  • Phase 1 (Lab-scale): Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines. For example, Project INCHEMBIOL (2005–2011) measured abiotic degradation via HPLC under varying pH and UV exposure .
  • Phase 2 (Ecosystem modeling): Use fugacity models to predict distribution in soil-water systems, validated by microcosm studies with spiked environmental samples .

Q. How can contradictory data on biological activity be resolved?

Case study: Discrepancies in cytotoxicity assays may arise from impurity profiles (e.g., residual solvents or byproducts). Implement orthogonal methods:

  • HPLC-MS quantifies purity and identifies degradation products.
  • Dose-response assays (e.g., MTT tests) under standardized conditions (e.g., 24–72 hr exposure, controlled O₂ levels) reduce variability .

Q. What mechanistic insights exist for the compound’s interactions with biomolecules?

Molecular docking studies (e.g., AutoDock Vina) reveal binding affinities to targets like cyclooxygenase-2 (COX-2). For analogs, hydrogen bonding between the pyrazolone carbonyl and Arg120 residue was critical for inhibitory activity . Validate via Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) .

Q. How does substitution at the 4-methylphenyl group alter electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the pyrazolone carbonyl, enhancing nucleophilic attack rates (e.g., in Schiff base formation).
  • Steric effects from bulkier substituents (e.g., -CF₃) reduce reaction yields in cyclization steps, as shown in analogs like ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .

Methodological Recommendations

  • Synthetic protocols: Prioritize inert conditions (N₂/Ar) and low-temperature quenching to stabilize reactive intermediates .
  • Data validation: Cross-reference crystallographic data with Cambridge Structural Database entries to confirm novel bond configurations .
  • Environmental studies: Include QA/QC steps (e.g., spike-and-recovery tests) to ensure analytical accuracy in trace-level detection .

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